1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

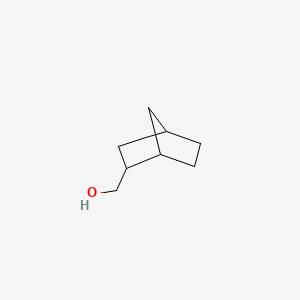

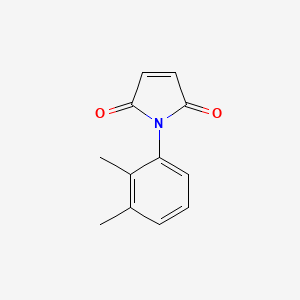

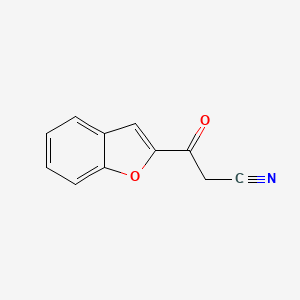

The compound "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione" is a derivative of 1H-pyrrole-2,5-dione, which is a nitrogen-containing heterocycle with a dione substitution. This class of compounds is known for its diverse range of biological activities and applications in material science. The 2,3-dimethylphenyl group attached to the pyrrole ring may influence the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using various methods. For instance, derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) were synthesized and tested as corrosion inhibitors . Another derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the versatility in synthesizing substituted pyrrole diones, which could be applicable to the synthesis of "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione".

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives has been characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography . The presence of substituents on the pyrrole ring, such as the 2,3-dimethylphenyl group, can influence the overall geometry and electronic distribution of the molecule, which can be studied using these techniques.

Chemical Reactions Analysis

Pyrrole dione derivatives exhibit a range of chemical reactivities. For example, they can undergo reactions with diazonium salts to form hydrazones , or react with DMF acetal to give aminomethylene derivatives . The active methylene unit in these compounds is highly reactive, allowing for various chemical transformations . The reactivity of "1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione" would likely follow similar patterns, with the potential for nucleophilic addition reactions at the carbonyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole dione derivatives are influenced by their molecular structure. For instance, the corrosion inhibition properties of PPD and MPPD were attributed to their adsorption on the steel surface, which was analyzed using thermodynamic data and XPS analysis . Theoretical studies using DFT can predict spectral and geometrical data, providing insights into the electronic properties of these compounds . The presence of substituents like the 2,3-dimethylphenyl group can affect properties such as solubility, melting point, and reactivity.

Aplicaciones Científicas De Investigación

-

Application in the Field of Organic Chemistry and Drug Development

- Summary of the Application : The compound (S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole HCl, which has a similar structure to the compound you mentioned, has been studied for its physicochemical properties . This research contributes to understanding the properties of the drug at a molecular level, thus providing tools to develop novel formulations of the drug .

- Methods of Application or Experimental Procedures : The characterization of this compound in solution as well as the solid state has been done using single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .

- Results or Outcomes : The decomposition kinetics of the S-enantiomer have been studied using thermogravimetric analysis and a differential scanning calorimetric investigation .

-

Application in the Field of Heterocyclic Chemistry

- Summary of the Application : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones . This reaction is significant in the field of heterocyclic chemistry .

- Methods of Application or Experimental Procedures : The combined spectral data obtained by 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .

- Results or Outcomes : The reaction resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .

-

Application in the Field of Organic Chemistry

- Summary of the Application : The compound “1-(2,3-Dimethylphenyl)ethanone” is a structurally similar compound that has been studied for its physicochemical properties . This research contributes to understanding the properties of the compound at a molecular level .

- Methods of Application or Experimental Procedures : The characterization of this compound has been done using various techniques such as single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .

- Results or Outcomes : The data obtained from these studies provide useful information about the structure of the compound .

-

Application in the Field of Pharmacy

- Summary of the Application : A green production method of “1-(2,3-Dimethylphenyl)-1-chloroethane” has been developed . This compound is an important intermediate in the synthesis process of dexmedetomidine, a novel α 2-adrenoceptor agonist .

- Methods of Application or Experimental Procedures : The method involves introducing hydrogen chloride into a reaction kettle filled with “1-(2,3-Dimethylphenyl)-1-ethanol” for reaction .

- Results or Outcomes : The process effectively absorbs the hydrogen chloride generated in the production process, making the process more environment-friendly. The yield of the reaction product “1-(2,3-Dimethylphenyl)-1-chloroethane” obtained at the same time is more than 85 percent .

-

Application in the Field of Organic Chemistry

- Summary of the Application : The compound “1-(2,3-Dimethylphenyl)ethanone” is a structurally similar compound that has been studied for its physicochemical properties . This research contributes to understanding the properties of the compound at a molecular level .

- Methods of Application or Experimental Procedures : The characterization of this compound has been done using various techniques such as single-crystal X-ray crystallography, 1H and 13C NMR, IR and mass spectrometry .

- Results or Outcomes : The data obtained from these studies provide useful information about the structure of the compound .

-

Application in the Field of Perfume Industry

- Summary of the Application : A method for the preparation of “3-(2,3-Dimethylphenyl)-2-butenal” from 1-bromo-2,3-dimethylbenzene and crotonaldehyde has been developed . This compound is used in perfumes .

- Methods of Application or Experimental Procedures : The process involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde .

- Results or Outcomes : The process of the present invention makes it possible to build the whole carbon framework of the compound in a single and highly convergent step, using two fragments of similar molecular weight. This improves the overall yield of the process .

Propiedades

IUPAC Name |

1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXGJVAWDLQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953552 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

31581-09-6 | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31581-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-2,3-xylyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031581096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-XYLYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)